4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)benzyl chloride is an organic compound with the molecular formula C13H10ClF. It is a derivative of benzyl chloride, where the benzyl group is substituted with a fluorophenyl group at the para position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Fluorophenyl)benzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to produce 4-fluorobenzyl chloride. This intermediate is then reacted with 4-fluorobenzene in the presence of a catalyst to yield 4-(4-Fluorophenyl)benzyl chloride .
Industrial Production Methods
In industrial settings, the production of 4-(4-Fluorophenyl)benzyl chloride often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)benzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding benzyl fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Nucleophilic Substitution: Produces substituted benzyl derivatives.
Oxidation: Yields benzyl alcohols or carboxylic acids.
Reduction: Forms benzyl fluoride.
Scientific Research Applications
4-(4-Fluorophenyl)benzyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)benzyl chloride involves its ability to act as an electrophile in various chemical reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl chloride: Similar in structure but lacks the additional phenyl group.
Benzyl chloride: The parent compound without the fluorine substitution.
4-Fluorophenylmethanol: The alcohol derivative of 4-fluorobenzyl chloride
Uniqueness
4-(4-Fluorophenyl)benzyl chloride is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical properties such as increased reactivity and stability. These properties make it particularly useful in the synthesis of pharmaceuticals and other high-value chemicals .
Properties
CAS No. |
32193-95-6 |
---|---|
Molecular Formula |
C13H10ClF |
Molecular Weight |
220.67 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 |
InChI Key |
HABHGBOCWJYINP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.